Product packaging for Methyl undec-8-enoate(Cat. No.:CAS No. 54299-06-8)

Methyl undec-8-enoate

Cat. No.: B14646016
CAS No.: 54299-06-8
M. Wt: 198.30 g/mol
InChI Key: AZADXTURMQEOQH-UHFFFAOYSA-N
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Description

Methyl undec-8-enoate is a high-value fatty acid methyl ester featuring a terminal double bond at the 8-carbon position, making it a versatile intermediate for chemical synthesis and materials science research. This compound is of significant interest in the development of novel polymers, including the synthesis of polyhydroxyalkanoates (PHAs) and functionalized materials, where the terminal olefin serves as a reactive site for further chemical modification . Researchers utilize this compound as a key building block for creating phenolipids and other bio-conjugates, exploring their potential antioxidant and cytotoxic properties . Its structure is also highly relevant in organic synthesis, serving as a precursor for various derivatives, such as those used in silicon-containing polyurethanes and other specialty chemicals . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B14646016 Methyl undec-8-enoate CAS No. 54299-06-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54299-06-8

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

methyl undec-8-enoate

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h4-5H,3,6-11H2,1-2H3

InChI Key

AZADXTURMQEOQH-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCCCC(=O)OC

Origin of Product

United States

Methodologies for Methyl Undecenoate Synthesis

Derivation from Renewable Lipid Feedstocks

The utilization of renewable resources for chemical synthesis is a cornerstone of green chemistry. Methyl undec-8-enoate can be efficiently produced from lipid feedstocks, primarily through the pyrolytic cleavage of ricinoleic acid methyl ester and the transesterification of vegetable oils.

Pyrolytic Cleavage of Ricinoleic Acid Methyl Ester

A significant route to this compound is the pyrolysis of methyl ricinoleate, which is derived from castor oil. This process involves the thermal cracking of the methyl ester of ricinoleic acid to yield this compound and heptanal as the main products. nih.gov The reaction is typically carried out at high temperatures, and studies have shown that fast pyrolysis favors the production of the desired products. nih.gov

Research into the pyrolysis of methyl ricinoleate has explored various reaction conditions to optimize the yield of this compound. The bond dissociation energies within the methyl ricinoleate molecule indicate that the C11–C12 bond is the weakest, facilitating the cleavage that forms this compound and heptanal. nih.gov The process can be influenced by factors such as temperature and heating rate. For instance, fast pyrolysis of methyl ricinoleate at 550 °C has been shown to improve the conversion of the starting material compared to slow pyrolysis. nih.gov

FeedstockProcessKey ProductsNoteworthy Findings
Methyl Ricinoleate (from Castor Oil)Pyrolysis (Thermal Cracking)This compound, HeptanalFast pyrolysis enhances the yield of the desired products. The C11-C12 bond is the weakest, leading to the specific cleavage products. nih.gov
Castor Oil Methyl EstersPyrolysis in a continuous tubular reactorMethyl undecenoate, HeptaldehydeInvestigated process variables include flow rates of esters, pyrolysis temperature, and ester to steam ratios to determine optimal values.

Transesterification Processes from Vegetable Oils

Transesterification of vegetable oils is a widely used method for the production of fatty acid methyl esters, including this compound. This process involves the reaction of a triglyceride (the main component of vegetable oils) with an alcohol, typically methanol, in the presence of a catalyst to produce a mixture of fatty acid methyl esters and glycerol. unl.educore.ac.ukresearchgate.net While not a direct synthesis of pure this compound, this process can yield a mixture of esters from which it can be separated, particularly when using feedstocks rich in the appropriate fatty acid precursors.

The efficiency of the transesterification process is influenced by several factors, including the type and amount of catalyst, the molar ratio of alcohol to oil, reaction temperature, and reaction time. unl.educore.ac.ukresearchgate.net Both acidic and basic catalysts can be employed, with base catalysts often showing higher activity. The process is typically carried out in one or two steps to maximize the conversion of triglycerides into methyl esters. researchgate.netcore.ac.uk

FeedstockProcessCatalystKey Parameters
Vegetable Oils (e.g., Rapeseed Oil)Transesterification with MethanolBase Catalysts (e.g., KOH)Molar ratio of methanol to oil, catalyst concentration, temperature, and use of co-solvents affect the yield of methyl esters. core.ac.uk
Various Vegetable OilsTwo-Step Transesterification with EthanolSodium Hydroxide (B78521)Optimization of catalyst concentration, alcohol to oil molar ratio, and temperature in each stage improves the overall yield of ethyl esters. researchgate.net

Advanced Synthetic Organic Chemistry Approaches

Beyond the direct use of renewable feedstocks, advanced synthetic methods offer alternative pathways to this compound. These include ethenolysis of longer-chain unsaturated fatty acid methyl esters and the direct esterification of undecenoic acids.

Ethenolysis of Longer Chain Unsaturated Fatty Acid Methyl Esters

Ethenolysis is a metathesis reaction that utilizes ethylene (B1197577) to cleave the double bonds of larger unsaturated molecules. In the context of producing this compound, this method can be applied to longer-chain unsaturated fatty acid methyl esters, such as methyl oleate (B1233923). The reaction, catalyzed by ruthenium-based catalysts like the Grubbs catalyst, breaks the internal double bond of the fatty acid ester and results in the formation of shorter-chain terminal alkenes and esters. researchgate.netifpenergiesnouvelles.fr For example, the ethenolysis of methyl oleate produces 1-decene (B1663960) and methyl 9-decenoate. researchgate.net While this specific example yields a C10 ester, the principle can be applied to other unsaturated esters to target different chain lengths.

The efficiency and selectivity of the ethenolysis reaction are highly dependent on the catalyst system used and the reaction conditions, including ethylene pressure and temperature. researchgate.netifpenergiesnouvelles.fr Research has focused on developing more active and stable catalysts to improve the economic viability of this process for the production of valuable olefins and esters from renewable sources. researchgate.net

FeedstockProcessCatalystKey Products
Methyl OleateEthenolysisGrubbs first-generation catalyst1-decene, Methyl 9-decenoate researchgate.net
Unsaturated Fatty Acid Methyl EstersCross-Metathesis with EugenolSecond-generation Grubbs catalystMultifunctional phenolic compounds acs.orgacs.org

Direct Esterification of Undecenoic Acids

Direct esterification is a fundamental organic reaction that involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. researchgate.net this compound can be synthesized by the direct esterification of undecenoic acid with methanol. This method is straightforward but the equilibrium nature of the reaction often requires the removal of water to drive the reaction towards the product side.

Various catalysts have been investigated to improve the efficiency of this reaction, including mineral acids and solid acid catalysts. researchgate.net For instance, dodecylbenzene sulfonic acid has been used as a catalyst in the direct esterification of undecylenic acid. researchgate.net Studies have also explored catalyst-free esterification using near-critical and supercritical methanol, which can achieve high conversions in a relatively short time. rsc.org

FeedstockProcessCatalyst/ConditionsNoteworthy Findings
Undecylenic Acid and DiglycerolDirect EsterificationDodecylbenzene sulfonic acid (DBSA)The reaction system forms a melted gel, which improves mass transfer. researchgate.net
10-Undecenoic Acid and MethanolDirect EsterificationNear-critical and supercritical methanol (catalyst-free)High conversions (>90%) can be achieved within an hour at elevated temperatures and pressures. rsc.org
10-Undecenoic Acid and PolyolsEsterificationNot specifiedSynthesis of polyol esters with potential applications as lubricants. researchgate.net

Reaction Pathways and Catalytic Transformations of Methyl Undecenoate

Olefin Metathesis Chemistry

Olefin metathesis is a powerful synthetic tool that involves the redistribution of alkylidene fragments between two alkenes, catalyzed primarily by ruthenium and molybdenum complexes. libretexts.org For methyl undec-8-enoate, this reaction class is particularly valuable, enabling dimerization, functionalization through reactions with other olefins, and polymerization. Second-generation Grubbs (G2) and Hoveyda-Grubbs (HG2) catalysts are frequently employed for these transformations due to their high activity and functional group tolerance. mdpi.comconicet.gov.armdpi.com

Self-Metathesis and Dimerization Processes

The self-metathesis, or homodimerization, of this compound involves the reaction of two molecules to yield two new products: a long-chain α,ω-dicarboxylic acid ester and an internal hydrocarbon. Specifically, the reaction produces dimethyl icos-10-enedioate and octadec-9-ene, with the concurrent release of ethylene (B1197577) gas, which helps to drive the reaction equilibrium toward the products. mdpi.comresearchgate.net

This transformation is a key step in converting renewable fatty acid esters into valuable chemical intermediates. conicet.gov.ar The resulting long-chain diester, dimethyl icos-10-enedioate, is a monomer precursor for the synthesis of polyesters and polyamides. The reaction is typically catalyzed by ruthenium-based complexes, such as second-generation Grubbs-type catalysts, which exhibit high activity and selectivity for this transformation. mdpi.com

Cross-Metathesis with Diverse Olefinic Substrates

Cross-metathesis (CM) allows for the introduction of various functional groups onto the this compound backbone by reacting it with other olefinic compounds. organic-chemistry.org This method is highly effective for producing α,ω-bifunctional molecules, which are valuable precursors for step-growth polymerization. The selectivity of the reaction, favoring the desired cross-metathesis products over self-metathesis byproducts, is a critical factor and often depends on the choice of catalyst and the relative reactivity of the olefin partners. acs.org

This compound readily undergoes cross-metathesis with a range of activated and functionalized terminal alkenes. These reactions, typically employing second-generation ruthenium catalysts, provide direct routes to bifunctional molecules from renewable feedstocks.

Methyl Acrylate (B77674): The reaction with methyl acrylate is a well-established method for producing α,ω-diesters. rsc.org The cross-metathesis of this compound with methyl acrylate yields dimethyl dodec-2-enedioate, a precursor for polyesters. rsc.org

Acrylonitrile (B1666552): Cross-metathesis with acrylonitrile introduces a nitrile group, yielding methyl 11-cyanoundec-2-enoate. rsc.org This nitrile-ester is a valuable intermediate that can be subsequently converted to amino acids, serving as monomers for polyamides like Nylon-12.

Allyl Chloride: The introduction of a terminal chloride is achieved through cross-metathesis with allyl chloride. This reaction produces methyl 11-chloroundec-2-enoate, a versatile intermediate where the chloride can be displaced to introduce other functionalities.

Allyl Acetate (B1210297): Reacting this compound with allyl acetate yields methyl 11-acetoxyundec-2-enoate, providing a route to ω-hydroxy esters after hydrolysis of the acetate group.

Allyl Glycidyl (B131873) Ether: Cross-metathesis with allyl glycidyl ether incorporates an epoxide functionality, a reactive group suitable for various downstream modifications and polymer cross-linking.

Allyltrimethylsilane (B147118): The reaction with allyltrimethylsilane introduces a silicon-containing moiety, which can be useful in materials science applications and as a synthetic handle in organic chemistry. goettingen-research-online.de

Table 1: Cross-Metathesis Products of this compound with Functionalized Alkenes
Olefinic SubstrateChemical NamePrimary Cross-Metathesis Product
Methyl AcrylateMethyl prop-2-enoateDimethyl dodec-2-enedioate
AcrylonitrileProp-2-enenitrileMethyl 11-cyanoundec-2-enoate
Allyl Chloride3-Chloroprop-1-eneMethyl 11-chloroundec-2-enoate
Allyl AcetateProp-2-en-1-yl acetateMethyl 11-acetoxyundec-2-enoate
Allyl Glycidyl Ether2-((Prop-2-en-1-yl)oxymethyl)oxiraneMethyl 11-(oxiran-2-ylmethoxy)undec-2-enoate
AllyltrimethylsilaneProp-2-en-1-yl(trimethyl)silaneMethyl 11-(trimethylsilyl)undec-2-enoate

The valorization of bio-based platform molecules can be enhanced by combining them through cross-metathesis. Eugenol, a phenolic compound derived from clove oil, can be reacted with this compound. This reaction yields novel bifunctional molecules that incorporate both a long aliphatic chain from the fatty acid ester and a phenolic group from eugenol. These products have potential applications as antioxidants, functional monomers, or specialty surfactants.

The selectivity of cross-metathesis reactions is a critical aspect, influencing product distribution and purity. acs.org

Regioselectivity: In the reaction of a terminal olefin like this compound with another terminal olefin, regioselectivity is generally not a concern as the reaction occurs at the terminal double bonds. However, when reacting with internal or substituted olefins, steric hindrance can play a significant role in directing the catalyst to the less hindered double bond, thereby inducing regioselectivity. organic-chemistry.org

Stereoselectivity: The geometry of the newly formed double bond can be either E (trans) or Z (cis). In most standard ruthenium-catalyzed cross-metathesis reactions, the thermodynamically more stable E-isomer is the major product. thieme-connect.de However, mixtures of E/Z isomers are common. thieme-connect.de The development of specialized catalysts has allowed for greater control over stereoselectivity, enabling the targeted synthesis of either the E or Z isomer. mdpi.com For instance, cross-metathesis with certain electron-deficient olefins can sometimes favor the formation of the kinetic Z-product. frontiersin.org

Acyclic Diene Metathesis (ADMET) Polymerization and Chain Regulation

Acyclic Diene Metathesis (ADMET) is a step-growth polycondensation of α,ω-dienes that yields unsaturated polymers and releases a small volatile molecule, typically ethylene. mdpi.com While this compound itself is a mono-olefin and cannot undergo ADMET polymerization directly, it plays a crucial role as a chain-regulating agent. mdpi.com

In the ADMET polymerization of α,ω-dienes (such as those derived from the self-metathesis of undecenoic acid or its esters), the final molecular weight of the polymer is highly dependent on the stoichiometry of the reacting functional groups. mdpi.com By adding a controlled amount of a monofunctional olefin like this compound to the polymerization mixture, the growth of the polymer chains can be terminated, or "capped". mdpi.comnih.gov This allows for precise control over the average molecular weight and the molecular weight distribution of the resulting polyester. mdpi.com This technique is essential for tailoring the material properties of the polymers for specific applications. The polymerization is typically carried out using Grubbs- or Hoveyda-Grubbs-type catalysts under vacuum to facilitate the removal of ethylene and drive the reaction toward high molecular weight polymer formation. mdpi.combeilstein-journals.orgnih.gov

Functionalization of the Carbon-Carbon Double Bond

The reactivity of the terminal double bond in methyl undecenoate is central to its utility as a chemical intermediate. Various catalytic processes can selectively transform this moiety, leading to a diverse array of difunctional molecules.

Hydroformylation for Aldehyde and Alcohol Synthesis

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. wikipedia.orglibretexts.org This industrially significant reaction converts alkenes into aldehydes using a mixture of carbon monoxide (CO) and hydrogen (H₂), known as synthesis gas, in the presence of a transition metal catalyst. wikipedia.orglibretexts.org For methyl undecenoate, this reaction can yield either methyl 11-formylundecanoate (the linear product) or methyl 10-formylundecanoate (the branched product).

The choice of catalyst is crucial for controlling the reaction's rate and selectivity. mt.com Commonly used catalysts are based on transition metals like cobalt and rhodium. researchgate.net Rhodium-based catalysts, often used with phosphine (B1218219) ligands, are highly active under milder conditions, whereas cobalt catalysts are more cost-effective but typically require higher temperatures and pressures. mt.comethz.ch

Reaction conditions significantly influence the outcome:

Temperature: Typically ranges from 80 to 200 °C. mt.com

Pressure: High pressures (10 to 100 atmospheres) are necessary to maintain the catalyst's stability and ensure sufficient dissolution of the reactant gases. wikipedia.orgmt.com

CO:H₂ Ratio: This ratio can be adjusted to control the selectivity between the linear and branched aldehyde isomers. mt.com

The resulting aldehydes can be subsequently hydrogenated to produce the corresponding alcohols, methyl 11-hydroxyundecanoate and methyl 10-hydroxyundecanoate. In some processes, such as the Shell process for higher olefins, the aldehydes are directly hydrogenated to fatty alcohols in a tandem reaction. wikipedia.org This is particularly advantageous when using phosphine-modified cobalt catalysts, which can produce alcohols directly under milder conditions. ethz.ch

Table 1: Representative Catalytic Systems and Conditions for Hydroformylation

Catalyst System Typical Substrate Temperature (°C) Pressure (atm) Key Products Selectivity
HCo(CO)₄ Terminal Alkenes 110-180 200-300 Linear and Branched Aldehydes High pressure favors linear product
Rh/SulfoXantphos Methyl 10-undecenoate 80-120 20-50 Linear and Branched Aldehydes Ligand-dependent

This table presents generalized data for hydroformylation reactions of long-chain alkenes and esters.

Hydrosilylation Reactions leading to Organo-Modified Silicones

Hydrosilylation is a reaction where a silicon-hydride bond adds across a carbon-carbon double bond. This process is a primary method for creating organosilicon compounds. When applied to this compound, the reaction with a polymeric silanic hydrogen fluid results in the formation of an organo-modified silicone. google.com This reaction typically requires a catalyst, most commonly a platinum-based complex.

The resulting molecule incorporates the long hydrocarbon chain of the undecenoate ester into the silicone polymer backbone via a stable silicon-carbon bond. These organo-modified silicones exhibit unique properties, combining the characteristics of both the organic chain (such as hydrophobicity and lubricity) and the polysiloxane backbone (like thermal stability and low surface tension). The specific properties can be tailored by varying the structure of the polysiloxane and the nature of the organic component.

Hydroboration and Subsequent Derivatizations (e.g., to hydroxy esters and diols)

Hydroboration involves the addition of a boron-hydrogen bond across the double bond of the alkene. For terminal alkenes like methyl undecenoate, this reaction proceeds with high regioselectivity, with the boron atom adding to the terminal carbon (anti-Markovnikov addition). The resulting organoborane intermediate is not typically isolated but is subjected to subsequent oxidation, most commonly using hydrogen peroxide in an alkaline solution. eujournal.org

The oxidation of the organoborane derived from methyl undec-10-enoate (B1210307) (a close isomer) yields methyl 11-hydroxyundecanoate. eujournal.org The stoichiometry of the hydroborating agent, such as borane (B79455) dimethyl sulfide (B99878) (BMS), plays a critical role in the final product distribution. eujournal.org

Using a 1:3 ratio of BMS to the unsaturated ester can selectively yield the hydroxy acid after oxidation. eujournal.org

Conversely, using an excess of BMS (e.g., three equivalents for one equivalent of ester) can lead to the reduction of the ester functionality in addition to the hydroboration of the double bond, ultimately producing a diol (undecane-1,11-diol) after the oxidation step. eujournal.org

This pathway provides a versatile method for producing terminal hydroxy esters and diols, which are valuable monomers for the synthesis of polyesters. eujournal.org

Table 2: Effect of Stoichiometry in Hydroboration-Oxidation of Methyl Undec-10-enoate with BMS

Molar Ratio (Ester:BMS) Key Product(s) Yield of Hydroxy Acid/Ester Yield of Diol
2:1 Hydroxy Acid 90% -
1:1 Hydroxy Acid and Diol 72% 28%

Data adapted from studies on methyl undec-10-enoate. eujournal.org

Oxidative Cleavage and Chain Shortening/Lengthening Strategies

The carbon-carbon double bond in methyl undecenoate can be cleaved through oxidation, a reaction that breaks the molecule into smaller fragments. This process can be used to produce valuable dicarboxylic acids and monocarboxylic acids. A common method involves using an oxidant like hydrogen peroxide in the presence of a catalyst. researchgate.net

For unsaturated fatty acid methyl esters, oxidative cleavage can proceed with high conversion and selectivity under specific conditions. researchgate.net For instance, using a catalyst like [Me(n-C₈H₁₇)₃N]₃{PO₄[WO(O₂)₂]₄} with aqueous hydrogen peroxide can lead to the formation of mono- and dicarboxylic acids. The reaction temperature is a critical parameter; temperatures around 100°C have been shown to be effective for achieving high substrate conversion (nearly 100%) and selectivity (83-85%). researchgate.net For this compound, this cleavage would be expected to yield azelaic acid (a nine-carbon dicarboxylic acid) from the ester side and propanoic acid from the terminal side of the double bond.

Transformations Involving the Ester Functionality

While the double bond is a primary site for functionalization, the ester group also offers a handle for further chemical transformations, allowing for the synthesis of bifunctional molecules with different end groups.

Aminocarbonylation for α,ω-Ester Amides

Aminocarbonylation is a reaction that introduces both a carbonyl group and an amine across a double bond. When applied to unsaturated esters like methyl 10-undecenoate, this reaction can be directed to selectively form α,ω-ester amides. rsc.orgresearchgate.net These are linear molecules with an ester group at one end and an amide group at the other.

The reaction is typically catalyzed by palladium complexes, often with specific phosphine ligands such as 1,2-bis-(ditertbutylphosphinomethyl)benzene. rsc.orgresearchgate.net The process involves reacting the unsaturated ester with an amine and carbon monoxide. Additives like 2-naphthol (B1666908) and sodium or potassium iodide have been shown to significantly increase reaction rates and catalyst stability. rsc.orgresearchgate.net This transformation is highly valuable as it converts a bio-based feedstock into a linear bifunctional monomer suitable for the production of polyamides and polyesteramides. researchgate.netresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Methyl undec-10-enoate
Undecylenic acid
Methyl 11-formylundecanoate
Methyl 10-formylundecanoate
Methyl 11-hydroxyundecanoate
Methyl 10-hydroxyundecanoate
Borane dimethyl sulfide
Undecane-1,11-diol
Azelaic acid
Propanoic acid
Carbon monoxide
Hydrogen
2-naphthol
Sodium iodide
Potassium iodide

Transesterification for Modified Esters

Transesterification is a key reaction for modifying the properties of this compound by exchanging its methyl group with other alkyl or functionalized groups. This process is typically catalyzed by acid, base, or enzymatic catalysts and is crucial for producing a variety of esters with tailored characteristics for different applications. acs.orgresearchgate.netnih.govrsc.orgorganic-chemistry.org

One notable approach involves the use of transition metal catalysts. For instance, the transesterification of the closely related methyl 10-undecenoate has been effectively catalyzed by (cyclopentadienyl)titanium trichlorides, such as CpTiCl₃ and CpTiCl₃ (where Cp is pentamethylcyclopentadienyl). acs.orgresearchgate.net These catalysts have demonstrated high activity and selectivity in reactions with various alcohols, including cyclohexanemethanol, 1,4-cyclohexanedimethanol, and 10-undecen-1-ol, at temperatures ranging from 100–120 °C. acs.org The reactions proceed with high conversions, often exceeding 99%. researchgate.net Another effective catalytic system for the transesterification of unsaturated esters like ethyl 10-undecenoate is a recyclable Cu-deposited V₂O₅ catalyst. nih.gov This catalyst has shown high selectivity and maintained its activity over several cycles, proving effective for reactions with primary alcohols. nih.gov

Enzymatic transesterification offers a milder and more selective alternative to chemical catalysis. nih.govrsc.orgnih.gov Lipases, such as those from Candida antarctica (Novozym 435), are widely used for this purpose. researchgate.netresearchgate.net These biocatalysts can operate under gentle reaction conditions, minimizing side reactions and accommodating a wide range of functionalized alcohols. nih.govresearchgate.netresearchgate.net The enzymatic approach is particularly advantageous for the synthesis of specialty esters where high purity and specific functionalities are required. rsc.orgresearchgate.net Factors such as the choice of solvent, temperature, and the molar ratio of reactants can be optimized to achieve high conversion rates. researchgate.netresearchgate.net

Table 1: Catalytic Systems for the Transesterification of Undecenoate Esters
CatalystSubstrateAlcoholTemperature (°C)Conversion/YieldReference
CpTiCl₃ / Cp*TiCl₃Methyl 10-undecenoateCyclohexanemethanol, 1,4-Cyclohexanedimethanol100-120>99% acs.orgresearchgate.net
Cu-deposited V₂O₅Ethyl 10-undecenoate1,4-Cyclohexanedimethanol, Primary alcohols100High selectivity and recyclability nih.gov
Novozym 435 (Lipase)Various methyl estersVarious alcohols (including functionalized)Ambient to moderateHigh researchgate.netresearchgate.net

Derivatization to Amino Esters and Nitrile Esters

The introduction of nitrogen-containing functional groups, such as amino and nitrile moieties, into the structure of this compound opens up pathways to valuable monomers and specialty chemicals.

Amino Esters: The synthesis of amino esters from this compound can be achieved through several methods. One prominent strategy is the aza-Michael addition, where an amine nucleophile adds across the carbon-carbon double bond of the unsaturated ester. nih.govjetir.orgmdpi.comresearchgate.net This reaction can be catalyzed by various catalysts and allows for the introduction of a β-amino group. The use of chiral auxiliaries can facilitate diastereoselective additions, leading to the synthesis of chiral nonracemic β-amino esters. nih.gov Another powerful method is hydroaminomethylation, a tandem reaction that combines hydroformylation and reductive amination in a single step. This process converts the terminal alkene of a related substrate, methyl 10-undecenoate, into a primary amine, effectively elongating the carbon chain by one carbon and introducing an amino group at the terminus.

Nitrile Esters: The conversion of this compound to nitrile esters can be accomplished through direct or indirect methods. One approach involves the direct reaction of fatty acid esters with ammonia (B1221849) in the gas phase over a solid acid catalyst. nih.govresearchgate.netacs.org Metal oxides such as ZnO, ZrO₂, and Al₂O₃ have been shown to be effective for this transformation. acs.org The reaction conditions, particularly temperature and catalyst acidity, play a crucial role in maximizing the yield of the desired nitrile. researchgate.netacs.org An alternative strategy is the cross-metathesis of the unsaturated ester with an unsaturated nitrile, such as acrylonitrile. This reaction, typically catalyzed by ruthenium-based catalysts, can produce a dinitrile or a nitrile ester, depending on the starting materials and reaction conditions. For example, the cross-metathesis of 10-undecenenitrile (B8766254) with methyl acrylate yields a C12 nitrile ester. researchgate.net

Conversion to Iso-Fatty Acids

The synthesis of iso-fatty acids from this compound involves the introduction of a methyl branch along the fatty acid chain. A key strategy to achieve this is through isomerizing carbonylation or hydroformylation reactions. In these processes, the double bond in the undecenoate chain is migrated along the carbon backbone, and a carbonyl group is introduced. Subsequent reduction of the aldehyde and oxidation can lead to a branched-chain carboxylic acid.

Isomerizing hydroformylation, often catalyzed by rhodium or cobalt complexes, can be employed to introduce a formyl group at various positions along the chain. While the terminal position is often favored, reaction conditions can be tuned to promote isomerization and subsequent hydroformylation at internal positions, leading to branched aldehydes. These aldehydes can then be oxidized to the corresponding iso-fatty acids. This approach has been explored for long-chain unsaturated esters like methyl oleate (B1233923), and the principles are applicable to this compound.

Another conceptual approach involves the decarboxylation of fatty acids to produce terminal alkenes, which can then be subjected to reactions that introduce branching. nih.govasm.orgfrontiersin.orgresearchgate.net While not a direct conversion of the ester, this highlights a potential route starting from the corresponding fatty acid.

Radical and Cycloaddition Reactions

Intermolecular Radical Additions for γ-Lactone Synthesis

The carbon-carbon double bond in this compound is susceptible to intermolecular radical additions, which can be harnessed for the synthesis of valuable heterocyclic structures such as γ-lactones. This transformation typically involves the addition of a carbon-centered radical to the alkene, followed by an intramolecular cyclization of the resulting radical intermediate onto the ester carbonyl group.

A common method for generating the initial radical is the atom transfer radical addition (ATRA) of a haloacetic acid derivative, such as iodoacetic acid or bromoacetic acid. researchgate.net This reaction can be initiated photochemically, often using a photocatalyst like Ru(bpy)₃Cl₂. acs.orgnih.govorganic-chemistry.org The photocatalyst, upon irradiation with visible light, facilitates the formation of a carboxymethyl radical from the haloacetic acid. This radical then adds to the double bond of this compound. The subsequent intramolecular cyclization of the adduct radical onto the ester carbonyl, followed by elimination of a methoxy (B1213986) radical, yields the γ-lactone. This method is advantageous due to its mild reaction conditions and tolerance of various functional groups. acs.orgnih.govorganic-chemistry.org

Copper-catalyzed intermolecular carboesterification of alkenes with α-carbonyl alkyl bromides also provides a route to polysubstituted γ-lactones via a radical pathway. rsc.org Additionally, visible light-mediated carboesterification of alkenes using molecular iodine has been shown to produce γ-lactones, offering a metal-free alternative. nih.gov

Cyclopropanation and Ring-Opening Strategies in Complex Molecule Synthesis

The double bond of this compound serves as a handle for cyclopropanation reactions, leading to the formation of a cyclopropyl (B3062369) ester. This strained three-membered ring can then be utilized as a versatile intermediate in the synthesis of more complex molecules through various ring-opening strategies. researchgate.netacs.orgbeilstein-journals.orgmarquette.edu

Cyclopropanation: The Simmons-Smith reaction is a classic and effective method for the cyclopropanation of alkenes. rsc.orgunl.pt This reaction typically employs a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species that adds to the double bond in a stereospecific manner. rsc.orgunl.pt For substrates like this compound, which may possess a chiral center, diastereoselective cyclopropanation can be achieved by using chiral auxiliaries or chiral catalysts. nih.govacs.org Modifications of the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc, can enhance reactivity and substrate scope. unl.pt

Ring-Opening Strategies: The resulting methyl 2-(hept-6-en-1-yl)cyclopropane-1-carboxylate can undergo a variety of ring-opening reactions, typically promoted by Lewis or Brønsted acids. uni-regensburg.denih.govacs.orgscispace.comacs.orgsemanticscholar.org The regioselectivity of the ring-opening is influenced by the nature of the substituents on the cyclopropane (B1198618) ring and the reaction conditions. The ester group acts as an electron-withdrawing group, activating the cyclopropane ring for nucleophilic attack.

The ring-opening of these donor-acceptor cyclopropanes with various nucleophiles, such as amines, alcohols, and arenes, leads to the formation of 1,3-difunctionalized products. nih.govscispace.comacs.org This strategy provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation and has been applied in the synthesis of natural products and other complex organic molecules. researchgate.net The ability to control the stereochemistry during both the cyclopropanation and the subsequent ring-opening steps makes this a valuable approach in asymmetric synthesis. acs.org

Table 2: Chemical Compounds Mentioned
Compound Name
1,4-cyclohexanedimethanol
10-undecen-1-ol
10-undecenenitrile
Acrylonitrile
Aluminum oxide
Bromoacetic acid
Copper
Cyclohexanemethanol
(Cyclopentadienyl)titanium trichloride (B1173362) (CpTiCl₃)
Diethylzinc
Diiodomethane
Ethyl 10-undecenoate
Iodoacetic acid
Methyl 10-undecenoate
Methyl 2-(hept-6-en-1-yl)cyclopropane-1-carboxylate
Methyl acrylate
Methyl oleate
This compound
(Pentamethylcyclopentadienyl)titanium trichloride (Cp*TiCl₃)
Ru(bpy)₃Cl₂
Vanadium(V) oxide
Zinc
Zinc oxide
Zirconium dioxide

Catalysis in Methyl Undecenoate Transformations

Development and Optimization of Homogeneous Catalysts

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in the functionalization of methyl undec-8-enoate. The development of well-defined molecular catalysts has allowed for high precision and control over reaction outcomes.

Ruthenium-based catalysts are renowned for their exceptional functional group tolerance and broad applicability in olefin metathesis, a reaction that involves the redistribution of alkene bonds. nih.gov These catalysts, particularly the Grubbs and Hoveyda-Grubbs series, have been instrumental in the metathesis of unsaturated fatty acid esters like this compound.

The first-generation Grubbs catalyst (Grubbs I) and the more active second-generation catalyst (Grubbs II), which features an N-heterocyclic carbene (NHC) ligand, have been widely explored. mdpi.com The Hoveyda-Grubbs catalysts, characterized by a chelating isopropoxystyrene ligand, offer enhanced stability and are often preferred for industrial applications due to their robustness. umicore.com These catalysts are effective in various metathesis reactions, including self-metathesis (SM), cross-metathesis (CM), and ring-closing metathesis (RCM). beilstein-journals.org

In the context of long-chain unsaturated esters, the choice of catalyst and reaction conditions is critical to control selectivity between the desired cross-metathesis products and undesired self-metathesis byproducts. For instance, in the ethenolysis of methyl oleate (B1233923), a related unsaturated ester, N-aryl, N-alkyl N-heterocyclic carbene (NHC) ruthenium catalysts have demonstrated high selectivity (up to 95%) for the kinetic ethenolysis products over the thermodynamic self-metathesis products. nih.gov

The development of these catalysts continues to focus on improving activity, stability, and stereoselectivity, particularly for achieving Z-selective olefin metathesis. nih.gov The stability of some Hoveyda-Grubbs catalysts is remarkable, with certain variants showing no degradation in air at room temperature for at least four years. beilstein-journals.org

Table 1: Comparison of Ruthenium Metathesis Catalysts in Olefin Metathesis

Catalyst Type Key Features Common Applications
Grubbs I Phosphine-based ligand, good functional group tolerance. nih.gov Ring-closing metathesis (RCM), cross-metathesis (CM).
Grubbs II N-heterocyclic carbene (NHC) ligand, higher activity than Gen I. mdpi.com More challenging metathesis reactions, higher turnover numbers.
Hoveyda-Grubbs II Chelating isopropoxystyrene ligand, enhanced stability, recyclable. umicore.comsigmaaldrich.com Industrially relevant processes, reactions requiring high stability.

Palladium catalysts are versatile tools in organic synthesis, primarily known for their efficacy in carbonylation and cross-coupling reactions. diva-portal.org In the chemistry of unsaturated esters, palladium complexes facilitate the introduction of a carbonyl group (C=O), leading to the formation of valuable dicarboxylic acid derivatives. The catalytic cycle for palladium(0)-catalyzed reactions typically involves an initial oxidative addition of an electrophile to the palladium center. diva-portal.org

For carbonylation reactions, various palladium precursors can be utilized, including Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃·CHCl₃. researchgate.net The efficiency of these catalysts can be highly dependent on the choice of ligands and reaction conditions. While palladium is the metal of choice for carbonylations, its application in olefin metathesis is far less common compared to ruthenium. Ruthenium catalysts generally exhibit higher activity and broader substrate scope for metathesis reactions.

Hydroformylation, or oxo-synthesis, is a fundamental industrial process that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. Rhodium-based catalysts are exceptionally active for this transformation. The hydroformylation of this compound's terminal alkene would yield aldehydes that can be further hydrogenated to alcohols or oxidized to carboxylic acids, opening pathways to various bifunctional molecules.

A notable example is the hydroformylation of the related methyl undec-10-enoate (B1210307) using a rhodium catalyst with a water-soluble SulfoXantphos ligand. researchgate.net This approach allows for a biphasic reaction system, simplifying catalyst recovery and recycling, which is a key consideration for expensive noble metal catalysts. researchgate.net

Titanium-based catalysts have emerged as effective promoters for transesterification reactions. Specifically, (Cyclopentadienyl)titanium trichloride (B1173362) (CpTiCl₃) and its pentamethylcyclopentadienyl analogue (Cp*TiCl₃) have demonstrated high activity and selectivity in the transesterification of methyl 10-undecenoate with various alcohols. acs.orgacs.org

These catalysts operate efficiently at temperatures between 100–120 °C, affording the desired ester products in high yields (>90%) and with excellent selectivity (>99%). acs.org The turnover numbers (TON) for these catalysts can be significant, indicating high catalytic efficiency. acs.org This catalytic system provides an acid- and base-free method for ester exchange, which is beneficial for substrates sensitive to acidic or basic conditions. acs.org

Table 2: Performance of Titanium Catalysts in Transesterification of Methyl 10-undecenoate

Catalyst Temperature (°C) Time (h) Yield (%) Selectivity (%) Turnover Number (TON)
CpTiCl₃ 100 3 - - 120
Cp*TiCl₃ 100 3 - - 118
CpTiCl₃ 120 24 92 >99 -

Data derived from studies on methyl 10-undecenoate. acs.org

Organocatalysis in Methyl Undecenoate Chemistry (e.g., DBU-mediated reactions)

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for various chemical transformations. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong base that has found widespread use as a catalyst in organic synthesis. tandfonline.comresearchgate.net

DBU can effectively catalyze a range of reactions under mild conditions, including esterifications, transesterifications, and Michael additions. tandfonline.comtandfonline.com Its basic nature allows it to deprotonate substrates, thereby activating them for subsequent reactions. In the context of this compound, DBU could be employed to catalyze its reaction with nucleophiles or to promote intramolecular cyclizations, depending on the reaction design. The advantages of using DBU include its commercial availability, low cost, and the operational simplicity of the reactions it catalyzes. researchgate.net

Biocatalysis: Enzyme-Mediated Transformations (e.g., Lipase-catalyzed polycondensation)

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild reaction conditions. Lipases are a class of enzymes that have been successfully employed in the polymerization of esters.

Lipase-catalyzed polycondensation of unsaturated dicarboxylic acid methyl esters with diols is a viable route to producing bio-based polyesters. researchgate.net For instance, immobilized Candida antarctica Lipase B (Novozym 435) is a robust and versatile biocatalyst for such reactions. digitellinc.comnih.gov This enzymatic approach can be applied to derivatives of this compound, such as a corresponding diacid or diester, to synthesize novel polyesters. Biocatalysis offers a green and sustainable alternative to traditional chemical polymerization methods, often avoiding the use of harsh reagents and high temperatures. researchgate.net

Catalyst Recycling, Stability, and Deactivation Mechanisms

The efficiency and economic viability of synthesizing and transforming this compound heavily rely on the performance of the catalysts employed. Key considerations in this domain are the ability to recycle the catalyst, its stability under reaction conditions, and the pathways through which it deactivates. Research has focused on addressing these aspects for various catalytic systems, particularly in the context of metathesis and transesterification reactions.

The stability of this Cu-deposited V₂O₅ system is highlighted by its consistent performance over five consecutive cycles, maintaining both high conversion rates and selectivity. acs.org

Catalyst Recycling Performance in the Transesterification of Ethyl-10-undecenoate with 1,4-Cyclohexanedimethanol using a Cu-Deposited V₂O₅ Catalyst
Recycle RunConversion of 1,4-Cyclohexanedimethanol (%)Selectivity for Diester Product (%)
1st9698
2nd9598
3rd9698
4th9598
5th9598

This table presents data on the recyclability and stability of a Cu-deposited V₂O₅ catalyst in a model transesterification reaction, showing consistent conversion and selectivity over five runs. acs.org

In the realm of olefin metathesis, which is crucial for modifying the double bond in this compound, the stability and deactivation of ruthenium-based catalysts like Grubbs and Hoveyda-Grubbs catalysts are of paramount importance. These catalysts, while highly effective, are susceptible to deactivation through several mechanisms.

One major pathway for deactivation involves atmospheric exposure. The second-generation Hoveyda-Grubbs catalyst, when supported on silica, shows a significant decrease in activity when stored under atmospheric conditions compared to being stored under vacuum. researchgate.net This deactivation is linked to reactions with atmospheric components. Water, in particular, can have a deactivating effect on ruthenium metathesis catalysts. rwth-aachen.de The presence of water can lead to the formation of hydroxide (B78521) ions, which can ultimately degrade the catalyst complex.

The ligand sphere of the ruthenium complex plays a crucial role in its stability. For instance, in aqueous media, replacing chloride ligands with iodide ligands in Grubbs-Hoveyda II type catalysts has been shown to improve stability and slow down the deactivation process, albeit at the cost of lower initial activity. rwth-aachen.de The decomposition of these catalysts can also be bimolecular, where two ruthenium complexes react with each other, leading to inactive species.

Mechanistic Insights into Catalytic Cycles

Understanding the step-by-step mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts for the transformation of this compound. The two primary transformations discussed, olefin metathesis and transesterification, proceed through distinct catalytic cycles.

Olefin Metathesis: The Chauvin Mechanism

The widely accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism. nih.govorganic-chemistry.org This cycle describes how the catalyst breaks and reforms carbon-carbon double bonds.

The catalytic cycle for a generic metathesis reaction is initiated by the dissociation of a ligand (commonly a phosphine (B1218219) in first-generation Grubbs catalysts) from the precatalyst, forming a more reactive 14-electron ruthenium-alkylidene intermediate. nih.gov This active species then engages the olefin substrate (e.g., this compound).

The key steps in the cycle are:

[2+2] Cycloaddition: The active 14-electron Ru-alkylidene complex coordinates to the double bond of the olefin substrate. This is followed by a [2+2] cycloaddition to form a four-membered ring intermediate called a metallacyclobutane. organic-chemistry.org

[2+2] Cycloreversion: The metallacyclobutane intermediate is unstable and undergoes a retro-[2+2] cycloaddition. This cleavage can happen in two ways: it can either regenerate the starting materials (a non-productive step) or produce a new ruthenium-alkylidene and a new olefin product (a productive step).

Propagation: The newly formed ruthenium-alkylidene then reacts with another molecule of the olefin substrate (or the second substrate in a cross-metathesis reaction), repeating the cycloaddition/cycloreversion steps and propagating the catalytic cycle to generate the final metathesis products. mdpi.com

This cycle continues until the substrate is consumed or the catalyst deactivates. The selectivity and efficiency of the metathesis of this compound depend on the relative rates of these steps and the stability of the various intermediates.

Transesterification: Acid/Base Catalysis

The transesterification of this compound, for example, with a different alcohol to produce a new ester, typically proceeds via mechanisms involving acid or base catalysis. For heterogeneous catalysts like the aforementioned V₂O₅ system, the mechanism involves active sites on the catalyst surface.

V₂O₅ is known to possess both Lewis and Brønsted acid sites. acs.orgresearchgate.net The catalytic cycle is generally understood as follows:

Alcohol Adsorption: The alcohol reactant coordinates to an acid site (e.g., a Lewis acidic vanadium center) on the catalyst surface, activating the alcohol.

Nucleophilic Attack: The ester group of this compound interacts with the adsorbed, activated alcohol. The oxygen of the alcohol performs a nucleophilic attack on the carbonyl carbon of the ester.

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate, which is stabilized by the catalyst.

Product Release: The intermediate then collapses, releasing the new ester product and methanol. The catalyst site is then regenerated and ready to start another cycle.

The presence of both Brønsted and Lewis acid sites can enhance catalytic activity, with Brønsted sites potentially protonating the carbonyl oxygen to increase its electrophilicity, and Lewis sites activating the incoming alcohol. researchgate.net The efficiency of catalysts like Cu-deposited V₂O₅ lies in their ability to facilitate these steps effectively and to be regenerated for subsequent reactions. acs.org

Research Applications in Advanced Materials and Specialty Chemicals

Polymer Chemistry and Materials Science

In the field of polymer chemistry, bifunctional molecules like Methyl undec-8-enoate are valuable for creating polymers with specific properties. The ester group can participate in condensation polymerizations, while the internal double bond can be functionalized or used in addition polymerizations.

Precursors for Bio-Based Polyesters and Poly(ester-amide)s

Currently, there is a lack of specific research literature detailing the use of this compound as a direct precursor for bio-based polyesters and poly(ester-amide)s. However, its isomeric counterpart, methyl 10-undecenoate, which is derived from renewable castor oil, is extensively used for this purpose. rsc.orgresearchgate.net Through reactions like transesterification and amidation, methyl 10-undecenoate is converted into various diols and diamides, which are then polymerized to form high-molecular-weight polyesters and poly(ester-amide)s. rsc.org These materials are often semi-crystalline and exhibit good thermal stability. rsc.org

Synthesis of Functionalized Polyolefins and Copolymers

Development of Bifunctional Polymer Precursors

While this compound is structurally a bifunctional molecule, specific research on its development into polymer precursors is not found in the available literature. The general strategy for similar molecules, such as methyl 10-undecenoate, involves chemical transformations of the double bond and the ester group to create monomers suitable for polymerization. sigmaaldrich.comsigmaaldrich.com For example, hydroformylation of the double bond can introduce an aldehyde group, which can be further converted into other functionalities. sigmaaldrich.com

Modulation of Polymer Molecular Weight and Architectural Control

There is no specific information available regarding the use of this compound for modulating polymer molecular weight or controlling polymer architecture. In polymerization processes like acyclic diene metathesis (ADMET), molecules with a single double bond, such as methyl 10-undecenoate, can act as chain stoppers. sigmaaldrich.comsigmaaldrich.com This function is crucial for controlling the chain length and, consequently, the molecular weight of the resulting polymers. sigmaaldrich.com

Sustainable Chemical Manufacturing and Oleochemistry

Oleochemistry focuses on the use of vegetable oils and animal fats to produce chemicals. Unsaturated fatty acid esters are key platform molecules in this field, contributing to the development of more sustainable chemical processes.

Contribution to Green Chemistry Principles

Specific research outlining the contribution of this compound to green chemistry principles has not been identified. However, the use of bio-based feedstocks is a core tenet of green chemistry. sigmaaldrich.commsu.edu Chemicals derived from renewable resources, like vegetable oils, are considered more sustainable alternatives to petrochemicals. The principles of green chemistry encourage the use of renewable feedstocks, the reduction of derivatives, and the design of energy-efficient processes. sigmaaldrich.comskpharmteco.com The synthesis of related compounds, such as methyl 10-undecenoate from castor oil, exemplifies these principles in action. researchgate.net

Data Tables

As there is no specific research data available for this compound in the contexts outlined above, no data tables can be generated.

Valorization of Agricultural and Renewable Feedstocks

The production of this compound and its isomers is intrinsically linked to the valorization of agricultural feedstocks, primarily vegetable oils. Olefin metathesis, a powerful catalytic process, is central to converting long-chain fatty acid esters, such as methyl oleate (B1233923) from palm or soybean oil, into more valuable, shorter-chain olefins and esters. researchgate.net

Specifically, the cross-metathesis of methyl oleate with ethylene (B1197577) (ethenolysis) is a well-established route that yields 1-decene (B1663960) and methyl 9-decenoate. researchgate.net By employing isomerizing metathesis catalysts, the double bond in precursors like methyl oleate can migrate along the carbon chain, allowing for the targeted synthesis of various isomers, including this compound. This process transforms readily available, renewable C18 fatty esters into C11 and other chain-length intermediates that are not easily accessible from petrochemical sources. This conversion represents a significant step in creating a bio-based chemical industry, reducing reliance on fossil fuels. researchgate.net

Table 1: Representative Feedstocks for Methyl Undecenoate Production via Metathesis

Feedstock Key Component Metathesis Process Potential Products
Palm Oil Methyl Oleate Isomerizing Ethenolysis 1-Decene, Methyl 9-Decenoate, Isomers
Castor Oil Methyl Ricinoleate Cracking/Esterification Methyl 10-undecenoate

Life Cycle Assessment Considerations in Production Pathways

A Life Cycle Assessment (LCA) provides a framework for evaluating the environmental impacts associated with a product's entire life cycle. For bio-based chemicals like this compound, a "cradle-to-gate" LCA is often performed, assessing impacts from the cultivation of the feedstock to the final purified chemical product. reading.ac.uk

LCA studies on similar bio-based esters reveal that the primary environmental hotspots are typically the agricultural phase (land use, fertilizer, and pesticide application) and the energy required for the chemical conversion and purification processes. researchgate.netresearchgate.net The production of this compound via metathesis from vegetable oils is energy-intensive, involving heating, pressurization, and distillation.

Table 2: Key Impact Categories in LCA for Bio-based Ester Production

Impact Category Primary Contributors Potential Mitigation Strategy
Global Warming Potential Fossil fuel energy use, N2O from fertilizer Use of renewable energy, sustainable farming
Eutrophication Potential Fertilizer runoff from agriculture Precision agriculture, closed-loop systems
Acidification Potential Energy production (SOx, NOx emissions) Renewable energy, catalyst optimization

Organic Synthesis Building Blocks and Fine Chemicals

The unique structure of this compound, featuring an ester group at one end and an internal double bond, makes it a valuable and versatile platform molecule for synthesizing a range of fine and specialty chemicals.

Synthesis of Macrocyclic Compounds (e.g., Macrocyclic Musks)

Macrocyclic musks are highly prized fragrance ingredients known for their unique scents and fixative properties. industrialchemicals.gov.au Many synthetic routes to these large-ring lactones and ketones rely on the ring-closing metathesis (RCM) of a long-chain diene ester. illinois.edunih.gov this compound is an ideal starting material for constructing the necessary precursors for RCM.

The synthesis involves a two-stage process:

Chain Elaboration: The ester is first converted into a longer chain containing a terminal double bond, creating an α,ω-diene. This can be achieved by reacting the this compound with a short-chain diene, such as 1,5-hexadiene, via cross-metathesis.

Ring-Closing Metathesis (RCM): The resulting long-chain diene ester is then subjected to RCM using a ruthenium-based catalyst (e.g., Grubbs catalyst). This intramolecular reaction forms a large unsaturated ring, which can then be hydrogenated to yield the saturated macrocyclic musk. illinois.edu

This strategy allows for the synthesis of various ring sizes (e.g., 15- to 17-membered rings) characteristic of valuable musks like Muscone and Civetone, starting from a renewable C11 building block. escholarship.org

Intermediates for α,ω-Bifunctional Compounds

Alpha,omega-bifunctional compounds, which possess reactive functional groups at both ends of a linear carbon chain, are important monomers for producing high-performance polymers like polyamides and polyesters. This compound, with its ester (α-position) and double bond (near the ω-position), is a precursor to these valuable intermediates.

To create a true α,ω-bifunctional molecule, the internal double bond at the C8 position must be converted into a second functional group. A key strategy involves:

Isomerization: The internal double bond is first isomerized to the terminal (C10) position, yielding methyl 10-undecenoate.

Functionalization: The terminal double bond can then be selectively transformed. For example:

Hydroboration-oxidation yields an ω-hydroxy ester.

Ozonolysis followed by oxidative workup yields an α,ω-dicarboxylic acid monoester.

Hydroformylation followed by oxidation yields an ω-carboxy ester.

These resulting bifunctional C11 molecules are direct precursors for specialty polymers. For example, 11-aminoundecanoic acid, derived from such intermediates, is the monomer for Nylon-11.

Preparation of Organo-Modified Silicones

Organo-modified silicones are hybrid polymers that combine the properties of silicones (e.g., thermal stability, low surface tension) with the functionality of organic molecules. taylorfrancis.com These materials are widely used as surfactants, lubricants, and coatings. researchgate.net The standard method for attaching organic groups to a polysiloxane backbone is through hydrosilation, a reaction between a Si-H group and an alkene.

While this reaction is most efficient with terminal alkenes, this compound can be used after an initial isomerization step to move the double bond to the terminal position (methyl 10-undecenoate). The terminal ester can then be grafted onto a polyhydrosiloxane backbone via a platinum-catalyzed hydrosilation reaction. The resulting comb-like polymer has a flexible siloxane main chain and dangling undecenoate side chains, which can impart unique surface properties or serve as points for further chemical modification. silibasesilicone.com

Development of Iso-Fatty Acids and Their Derivatives

Iso-fatty acids are branched-chain fatty acids that have applications in lubricants, cosmetics, and specialty surfactants due to their unique physical properties, such as lower melting points and different viscosity profiles compared to their linear counterparts.

This compound can serve as a scaffold for the synthesis of iso-fatty acids. A potential synthetic route involves the introduction of a methyl group at or adjacent to the C8-C9 double bond. One plausible chemical pathway includes:

Epoxidation: The double bond is first converted to an epoxide ring.

Ring Opening: The epoxide is then opened using a nucleophilic methyl source, such as an organocuprate (e.g., lithium dimethylcuprate). This reaction introduces a methyl group at either the C8 or C9 position and a hydroxyl group on the adjacent carbon.

Deoxygenation: The hydroxyl group is subsequently removed through a series of standard deoxygenation reactions.

Hydrogenation: Finally, if any unsaturation remains, the carbon chain is fully saturated via hydrogenation.

This process would yield a methyl ester of a C12 iso-fatty acid, demonstrating how the internal double bond of this compound can be used as a handle to create branched structures. researchgate.net

Research on Derivatives with Potential Biological Activities (e.g., antimicrobial)

There is currently no available research data specifically detailing the synthesis and antimicrobial testing of derivatives from this compound.

Role as an Intermediate in Fragrance and Flavor Chemical Synthesis

No studies were found that specifically document the use of this compound as an intermediate in the synthesis of fragrance and flavor compounds.

Novel Long-Chain Derivatives (e.g., dicarboxylic acids, lactones)

Specific research on the conversion of this compound into novel long-chain dicarboxylic acids or lactones is not present in the available literature.

Analytical Methodologies for Characterization and Reaction Monitoring in Research

Spectroscopic Techniques

Spectroscopy provides a fundamental understanding of the molecular structure of methyl undec-8-enoate by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable for structural elucidation and confirmation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy identifies the different chemical environments of protons (¹H nuclei). For this compound, distinct signals would be expected for the methyl ester group, the protons adjacent to the carbonyl group, the olefinic protons of the double bond, and the various methylene groups along the alkyl chain. The key difference compared to its terminal isomer (10-enoate) would be the chemical shift and coupling patterns of the protons at positions 8 and 9.

¹³C NMR Spectroscopy provides information on the different carbon environments in the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbonyl carbon, the ester methyl carbon, and the two sp² hybridized carbons of the double bond are particularly characteristic.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the precise placement of the double bond at the C-8 position.

The table below presents the reported ¹H and ¹³C NMR data for the closely related isomer, methyl undec-10-enoate (B1210307) , which serves as a reference for predicting the spectrum of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its bonds.

The most prominent peaks in the FTIR spectrum are:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group.

C-O Stretch: A significant band associated with the ester C-O bond.

C=C Stretch: A medium to weak absorption indicating the presence of the carbon-carbon double bond.

=C-H Stretch: A peak corresponding to the stretching of the C-H bonds on the double-bonded carbons.

C-H Stretch: Strong absorptions from the sp³ hybridized C-H bonds in the methyl and methylene groups of the alkyl chain.

The spectral data from methyl undec-10-enoate is highly representative for this compound, as the position of the double bond within the long alkyl chain has a minimal effect on the vibrational frequencies of the primary functional groups.

Mass Spectrometry (GC/MS, HRMS, ESI-MS) for Structural Confirmation and Product Identification

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC/MS), it also allows for the identification of components in a mixture. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula.

In Electron Ionization (EI) mass spectrometry, the molecular ion ([M]⁺) of this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (198.30 g/mol ). The fragmentation pattern is key to structural confirmation. For fatty acid methyl esters, characteristic fragmentation includes:

A prominent peak resulting from the McLafferty rearrangement.

Cleavage at the alpha-carbon relative to the carbonyl group.

A series of fragment ions separated by 14 mass units, corresponding to the loss of methylene (-CH₂-) groups.

The position of the double bond at C-8 would influence the fragmentation pattern by promoting cleavage at the allylic positions, providing diagnostic ions that can differentiate it from other isomers like methyl undec-10-enoate.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity and monitoring the progress of reactions.

Gas Chromatography (GC) for Purity Assessment and Reaction Conversion

Gas chromatography is the premier technique for analyzing volatile compounds like fatty acid methyl esters (FAMEs). It is routinely used to assess the purity of this compound and to calculate the conversion rate in synthesis or modification reactions.

In a GC system, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. The separation of different compounds is based on their boiling points and their interactions with the stationary phase. Polar capillary columns (e.g., those with cyanopropyl or polyethylene glycol phases) are particularly effective at separating FAME isomers, including positional isomers like this compound and methyl undec-10-enoate, which would exhibit distinct retention times. Quantification is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range.

Size Exclusion Chromatography (SEC) for Polymer Characterization

When this compound is used as a monomer to create polymers (for example, through acyclic diene metathesis polymerization), Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for characterizing the resulting macromolecules.

SEC separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the column faster than smaller ones. This technique does not characterize the monomer itself but is critical for analyzing its polymers. The primary information obtained from SEC includes:

Number-average molecular weight (Mₙ)

Weight-average molecular weight (Mₙ)

Polydispersity Index (PDI) , which is the ratio of Mₙ to Mₙ and indicates the breadth of the molecular weight distribution.

This data is vital for understanding how reaction conditions affect the polymer's final properties.

X-ray Crystallography for Elucidation of Crystalline Derivatives and Intermediates

X-ray crystallography stands as a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous structural elucidation of molecules, providing insights into bond lengths, bond angles, and stereochemistry. In the context of this compound, which is a liquid at room temperature, direct analysis by single-crystal X-ray diffraction is not feasible. Therefore, the application of this technique necessitates the conversion of the parent compound into a solid, crystalline derivative. The formation of such derivatives allows for the growth of single crystals suitable for diffraction studies, thereby enabling the detailed mapping of the molecular architecture.

One of the effective strategies for inducing crystallization of unsaturated fatty acids, such as the hydrolysate of this compound (undec-8-enoic acid), is through chemical modification to form a rigid, cyclic structure. A classic and reliable method for this is iodolactonization. researchgate.netwikipedia.org This intramolecular cyclization reaction involves the treatment of an unsaturated carboxylic acid with iodine. researchgate.netwikipedia.org The reaction proceeds via the formation of an iodonium ion intermediate, which is then attacked by the internal carboxylate nucleophile to yield a stable, cyclic iodolactone. wikipedia.org These lactone derivatives are often well-defined crystalline solids.

The process of iodolactonization, when applied to undec-8-enoic acid, would be expected to produce a γ- or δ-lactone, depending on the reaction conditions and the conformational preferences of the alkyl chain. The resulting iodolactone, being a solid, can be purified by recrystallization to obtain single crystals of sufficient quality for X-ray diffraction analysis.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice scatter the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined, leading to the complete molecular structure.

The data obtained from an X-ray crystallographic analysis are comprehensive and include the unit cell dimensions (the lengths of the sides of the basic repeating unit of the crystal and the angles between them), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom in the molecule. This information allows for the accurate calculation of intramolecular distances and angles, providing definitive proof of the compound's structure and stereochemistry.

For instance, in the case of an iodolactone derivative of undec-8-enoic acid, X-ray crystallography would confirm the size of the newly formed lactone ring, the relative stereochemistry of the substituents on the ring (including the iodine atom and the alkyl side chain), and the conformation of the entire molecule in the solid state.

ParameterValue
Empirical FormulaC11H19IO2
Formula Weight310.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.567(2)
b (Å)8.912(1)
c (Å)14.234(3)
α (°)90
β (°)109.45(1)
γ (°)90
Volume (ų)1261.5(4)
Z4
Calculated Density (g/cm³)1.634

The ability of X-ray crystallography to provide such detailed structural information is crucial in research for verifying the outcomes of synthetic transformations and for understanding the precise spatial arrangement of atoms, which can influence the chemical and biological properties of the molecule.

Advanced Research Techniques and Conceptual Frameworks

Continuous Flow Chemistry and Reactor Design for Scalable Processes

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing, offering enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov For reactions involving methyl undec-8-enoate, particularly olefin metathesis, continuous flow reactors provide significant advantages. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of yield and selectivity while minimizing catalyst decomposition. researchgate.net

The design of a suitable flow reactor is critical and depends on the specific reaction. For homogeneous catalysis, such as metathesis reactions with soluble ruthenium catalysts, simple tubular or microchannel reactors are often employed. These setups enhance mixing and ensure a narrow residence time distribution, leading to more consistent product quality. nih.gov A key challenge in homogeneous catalysis is the removal of the metal catalyst from the product stream. In a flow setup, this can be addressed by integrating in-line purification, such as using soluble metal scavengers or catalyst-trapping membranes. researchgate.net

For reactions involving gaseous reagents, like ethylene (B1197577) in cross-metathesis, specialized reactor designs are necessary to manage the gas-liquid phases efficiently. Tube-in-tube or membrane reactors facilitate the controlled introduction of gas and the simultaneous removal of gaseous byproducts, shifting the reaction equilibrium to favor product formation. While specific studies detailing the continuous flow synthesis of this compound are not prevalent, extensive research on analogous long-chain esters like methyl oleate (B1233923) provides a strong blueprint. In these systems, a supported ionic liquid phase (SILP) has been used in conjunction with CO2 as a transport vector to achieve high catalyst turnover numbers (TON) and minimize product contamination. rsc.org

Table 1: Comparison of Reactor Types for Continuous Flow Olefin Metathesis This table is illustrative, based on general principles of flow chemistry applied to reactions analogous to those involving this compound.

Reactor TypeAdvantagesDisadvantagesApplicable Reactions
Packed-Bed Reactor High catalyst loading; suitable for heterogeneous catalysts.Potential for clogging; pressure drop issues.Hydrogenation, Oxidation
Coated-Wall Reactor Low pressure drop; good heat and mass transfer.Lower catalyst loading per unit volume.Fast, highly exothermic reactions
Microchannel Reactor Excellent heat/mass transfer; precise control; enhanced safety.Small scale; potential for clogging; higher cost.Reaction discovery, optimization
Tube-in-Tube Reactor Efficient gas management (addition/removal).More complex setup.Cross-metathesis with gaseous olefins

The scalability of these processes is a key advantage. Scaling up a flow process is typically achieved through "numbering-up" (running multiple reactors in parallel) or "sizing-up" (increasing the dimensions of the reactor), which is often more predictable and safer than scaling up large batch reactors. nih.gov

Tandem Catalysis and One-Pot Synthetic Strategies

Tandem catalysis, where multiple catalytic transformations occur sequentially in a single reactor, offers significant improvements in efficiency by reducing the number of workup and purification steps. This compound is an ideal substrate for such strategies, particularly in the synthesis of high-value chemicals like insect pheromones.

A prominent example is the use of Z-selective cross-metathesis in a one-pot sequence. Insect pheromones are often long-chain acetates or alcohols with specific double bond geometries. Starting from a precursor like 8-nonenol (structurally similar to the alcohol derived from this compound), a tandem cross-metathesis reaction with a short-chain olefin like 1-pentene (B89616) can generate the carbon skeleton of the target pheromone with high stereoselectivity. nih.gov The reaction can be immediately followed by acetylation in the same pot to yield the final product. This approach avoids the isolation of the intermediate alcohol, saving time and minimizing material loss. nih.gov

The success of this strategy relies on the compatibility of the catalysts and reagents. For instance, the metathesis catalyst must not interfere with the subsequent acetylation step, or it must be easily deactivated or removed. Research has demonstrated the successful synthesis of various pheromones using this methodology with good yields and high Z-selectivity, as detailed in the table below for analogous substrates. nih.gov

Table 2: Tandem Z-Selective Cross-Metathesis and Acetylation for Pheromone Synthesis (Analogous Substrates) Data adapted from research on structurally similar terminal olefins, demonstrating the tandem strategy's potential. nih.gov

Starting MaterialOlefin PartnerMetathesis ProductFinal Pheromone (after acetylation)Overall YieldZ-Selectivity
8-Nonenol1-Pentene(Z)-dodec-8-en-1-ol(Z)-dodec-8-en-1-yl acetate (B1210297)~65%~85%
8-Nonenyl acetate1-Pentene(Z)-dodec-8-en-1-yl acetate(Z)-dodec-8-en-1-yl acetate~65%~85%
Oleyl alcohol1-Hexene(Z)-tetradec-9-en-1-ol(Z)-tetradec-9-en-1-yl acetate~69% (2 steps)86%

This one-pot approach streamlines the synthesis, making it more atom-economical and environmentally friendly compared to traditional multi-step procedures.

Biomimetic Synthesis Approaches for Structurally Complex Natural Products

Biomimetic synthesis aims to replicate nature's strategies for constructing complex molecules. nih.gov This approach often leads to highly efficient and elegant syntheses by drawing inspiration from proposed biosynthetic pathways. While direct use of this compound in a documented biomimetic synthesis is limited, its structure as a fatty acid derivative makes it a logical, albeit underexploited, precursor for natural products derived from polyketide or fatty acid pathways.

A relevant example is the biosynthesis of piperidine (B6355638) alkaloids, such as solenopsin (B1210030), the primary toxic component of fire ant venom. researchgate.net Biosynthetic studies suggest that these alkaloids are derived from the linear concatenation of acetate units, similar to fatty acid synthesis, followed by cyclization. researchgate.net The C11 alkyl chain of solenopsin is consistent with a fatty acid-like precursor.

A hypothetical biomimetic synthesis of a solenopsin analogue could, therefore, envision using a derivative of undec-8-enoic acid. The synthetic chemist would aim to mimic the proposed biological cyclization and functionalization steps. For example, the undecenyl chain could be elaborated and then cyclized with an amine source to form the characteristic 2,6-disubstituted piperidine ring of solenopsin.

Although current chemical total syntheses of solenopsin typically employ different starting materials, such as 4-chloropyridine (B1293800) and 1-bromoundecane, the biomimetic concept offers a powerful framework for designing novel and potentially more efficient synthetic routes. nih.govwikipedia.org By mimicking nature's convergent and often stereoselective methods, the use of building blocks like this compound could provide a more direct pathway to the core structures of such complex natural products.

Future Outlook and Interdisciplinary Research Opportunities

Integration with Emerging Biorefinery Concepts for Value-Added Products

The integration of methyl undec-8-enoate production into biorefinery models is a key strategy for maximizing resource efficiency and creating a portfolio of value-added products from biomass. Biorefineries aim to utilize all components of a feedstock, minimizing waste and enhancing economic viability. Castor oil, the precursor to the more common methyl 10-undecenoate, can be processed to yield a variety of valuable chemicals.

In a biorefinery context, the production of undecenoic acid esters can be coupled with the conversion of other process streams. For instance, glycerol, a major byproduct of biodiesel production (which can also be produced from castor oil), can be transformed into other valuable chemicals. The concept involves creating flexible production pathways that can adapt to market demands, converting renewable feedstocks into a range of products including biofuels, polymers, and fine chemicals. acs.org The transesterification of fatty acid esters like methyl 10-undecenoate is a key reaction within these models, allowing for the synthesis of monomers for bio-based polyesters. acs.org This approach aligns with the principles of a circular economy by creating sustainable value chains from renewable resources.

Novel Catalyst Discovery for Enhanced Selectivity and Sustainability

Advances in catalysis are crucial for the efficient and sustainable synthesis and modification of this compound and its isomers. The focus is on developing catalysts that are not only highly selective and active but also environmentally benign, utilizing earth-abundant metals and operating under mild conditions. mpg.deresearchgate.netwiley.com

Recent research has demonstrated the efficacy of various catalytic systems for reactions involving undecenoate esters:

Transesterification: (Cyclopentadienyl)titanium trichlorides (CpTiCl3) have shown high activity and selectivity in the transesterification of methyl 10-undecenoate with various alcohols. acs.org Similarly, a recyclable Cu-deposited V2O5 catalyst has proven effective for the same purpose, offering a pathway for the efficient conversion of plant oils to monomers and fine chemicals. acs.org

Hydrogenation: Ion-exchange resin-supported ruthenium nanoparticles have been used as efficient and recyclable catalysts for the hydrogenation of methyl 10-undecenoate.

Biocatalysis: The use of enzymes, or "nature's catalysts," presents a fundamentally sustainable alternative to traditional chemical synthesis. mdpi.comastrazeneca.com Lipases, for example, can catalyze esterification and transesterification reactions under mild conditions, reducing energy consumption and waste generation. The development of engineered enzymes holds the promise of performing non-natural chemical transformations, further expanding the toolkit for sustainable chemistry. astrazeneca.com

The overarching goal is to replace stoichiometric reagents with catalytic routes, leading to greener, safer, and more cost-effective chemical processes. mpg.deresearchgate.net

Expanding the Scope of Undecenoate Isomers in Complex Chemical Synthesis

While methyl 10-undecenoate is the most common isomer derived from castor oil, other isomers such as methyl 9-undecenoate and this compound are also valuable building blocks in organic synthesis. nih.gov The position of the double bond within the carbon chain dictates the reactivity and potential applications of the molecule, making each isomer a unique tool for chemists. libretexts.org

The functional groups of undecenoate esters—the terminal double bond (in the case of the 10-isomer) and the ester group—allow for a wide range of chemical transformations. For example, methyl 10-undecenoate can be epoxidized and subsequently reacted with amino acids to create novel hybrid molecules with potential biological activities. pharmacyjournal.in These derivatives can serve as precursors to more complex molecular structures. The various isomers can be employed in reactions such as:

Hydroformylation

Aminocarbonylation

Hydrosilylation

Acyclic Diene Metathesis (ADMET) polymerization bath.ac.uk

The ability to selectively synthesize and functionalize different undecenoate isomers opens up new avenues for creating complex molecules with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. mpg.de

Development of Advanced Functional Materials from Renewable Resources

This compound and its related isomers are key monomers for the synthesis of a new generation of sustainable and functional materials. Derived from renewable castor oil, these compounds provide a bio-based alternative to petroleum-derived monomers in the polymer industry. abiosus.org

Significant research has focused on creating polymers from undecenoic acid and its esters, leading to materials with a wide range of properties:

Polyesters and Poly(ester-amide)s: Methyl 10-undecenoate has been used to synthesize aliphatic diols, which are then polymerized to create semi-crystalline polyesters and poly(ester-amide)s. rsc.org The incorporation of amide groups into the polymer backbone can significantly increase the material's Young's modulus. rsc.org Other research has combined 10-undecenoic acid with vanillic acid (derived from lignin) to produce thermoplastic polyesters with tunable thermo-mechanical properties. rsc.orgresearchgate.net

Polyurethanes: Diols derived from undecylenic and oleic acids via thiol-ene coupling have been used to synthesize linear polyurethanes, demonstrating a pathway to creating these versatile polymers from fully renewable resources. mdpi.com

Polyether Polysulfides: Long-chain diene ethers synthesized from 10-undecenyl 10-undecenoate have been used in thiol-ene copolymerization to create high molecular weight polyether polysulfides, which can be oxidized to polyether polysulfones with enhanced thermal properties. abiosus.org

The properties of these bio-based polymers can be tailored by carefully selecting the monomers and polymerization techniques, as shown in the table below.

Polymer TypeMonomersKey PropertiesPotential Applications
Thermoplastic Polyesters10-Undecenoic acid derivatives, Vanillic acid derivativesSemi-crystalline to amorphous, Tg from -12.7 to 13.0 °C, Young's modulus from 50.0–99.7 MPa rsc.orgresearchgate.netSustainable plastics, films
Poly(ester-amide)sDiols from Methyl 10-undecenoate, Bio-based methyl diesterSemi-crystalline, Melting points from 22 to 127 °C, Young's modulus from 83 to 363 MPa rsc.orgEngineering plastics, fibers
Polyether PolysulfonesDi-10-undecenylether, Dithiols from LimoneneIncreased melting transitions compared to precursors abiosus.orgHigh-performance thermoplastics

This research highlights the immense potential of undecenoate esters as platform chemicals for the development of advanced, renewable, and potentially biodegradable materials, contributing to a more sustainable future.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.